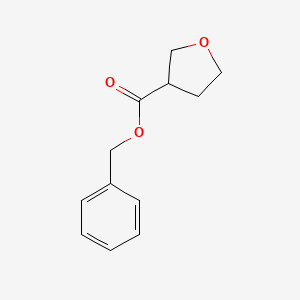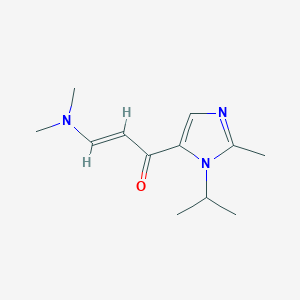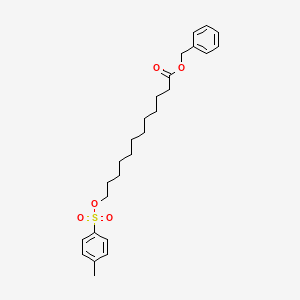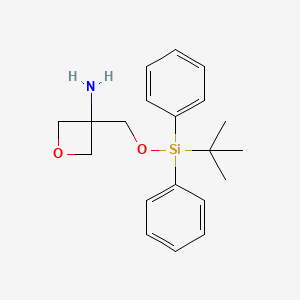
3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-amine is a chemical compound with the molecular formula C21H29NO2Si. It is a derivative of oxetane, a four-membered ring ether, and contains a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is primarily used in organic synthesis and research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-amine typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole or pyridine.
Formation of Oxetane Ring: The protected intermediate undergoes cyclization to form the oxetane ring. This step often involves the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Introduction of Amino Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-amine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is employed in the preparation of novel materials with unique properties.
Biological Studies: The compound can be used in biochemical assays and studies involving enzyme interactions.
Mechanism of Action
The mechanism of action of 3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-amine involves its reactivity as a nucleophile or electrophile in various chemical reactions. The tert-butyldiphenylsilyl group provides steric protection, allowing selective reactions at other sites. The oxetane ring can undergo ring-opening reactions, leading to the formation of new functional groups. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- **3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-yl)methanol
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-amine is unique due to the presence of both the oxetane ring and the tert-butyldiphenylsilyl protecting group. This combination provides distinct reactivity and stability, making it valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
3-[[tert-butyl(diphenyl)silyl]oxymethyl]oxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2Si/c1-19(2,3)24(17-10-6-4-7-11-17,18-12-8-5-9-13-18)23-16-20(21)14-22-15-20/h4-13H,14-16,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAPJEZFFHSXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(COC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
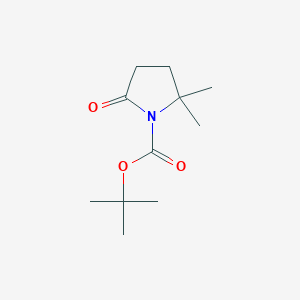
![Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate](/img/structure/B8264752.png)
![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methylidenepyrrolidine-1-carboxylate](/img/structure/B8264755.png)
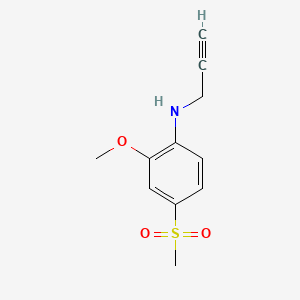
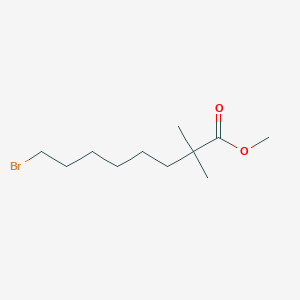
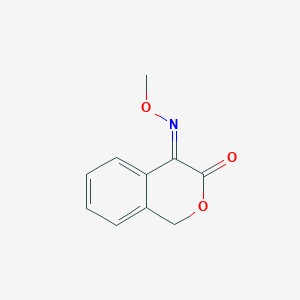


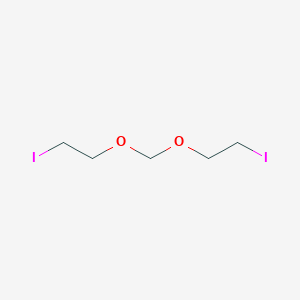
![2-Nitrothieno[3,2-b]thiophene](/img/structure/B8264829.png)
